molecular formula C15H21NO3 B11926437 Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B11926437
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-KWCYVHTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Chemical Reactions Analysis

Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13+,14-/m1/s1

InChI Key

GQVSOZIWEVUIGC-KWCYVHTRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C[C@@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

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